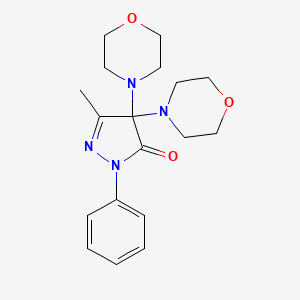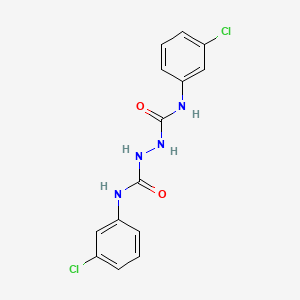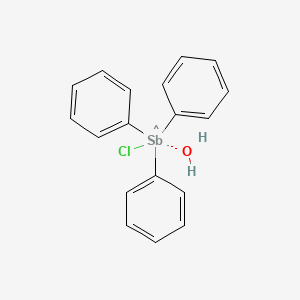
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a phenyl group, a methyl group, and two morpholino groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Introduction of morpholino groups: The 4,4-dimorpholino substitution can be introduced by reacting the pyrazolone intermediate with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the morpholino groups.
Aplicaciones Científicas De Investigación
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the morpholino substitutions.
4,4-Dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group.
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the morpholino groups.
Uniqueness
3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl group and the dimorpholino substitutions on the pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
18630-79-0 |
|---|---|
Fórmula molecular |
C18H24N4O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-methyl-4,4-dimorpholin-4-yl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H24N4O3/c1-15-18(20-7-11-24-12-8-20,21-9-13-25-14-10-21)17(23)22(19-15)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 |
Clave InChI |
XLPGEMTWLSUNBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1(N2CCOCC2)N3CCOCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)

![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)



